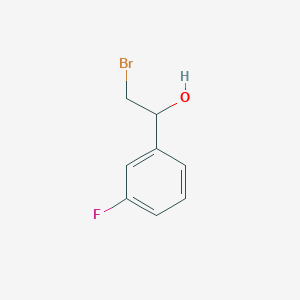

2-Bromo-1-(3-fluorophenyl)ethan-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

1176484-68-6 |

|---|---|

Molecular Formula |

C8H8BrFO |

Molecular Weight |

219.05 g/mol |

IUPAC Name |

2-bromo-1-(3-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 |

InChI Key |

DEDQEPMGJUPGHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 3 Fluorophenyl Ethan 1 Ol

Regioselective Bromination Approaches for Arylethanols

The regioselective introduction of a bromine atom at the benzylic position of 1-(3-fluorophenyl)ethanol (B1295094) is a critical step in the synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-ol. The primary challenge lies in achieving selective bromination at the carbon adjacent to the aromatic ring without promoting side reactions, such as oxidation of the alcohol or electrophilic substitution on the aromatic ring.

Bromination of 1-(3-Fluorophenyl)ethanol Precursors

A common and direct approach to this compound involves the bromination of the corresponding alcohol, 1-(3-fluorophenyl)ethanol. This transformation can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a frequently employed reagent for benzylic brominations. The reaction conditions, including the choice of solvent and the presence of initiators, play a crucial role in directing the regioselectivity of the bromination.

However, a significant competing reaction when treating secondary benzylic alcohols with NBS is oxidation to the corresponding ketone. mypat.inresearchgate.net In this case, 1-(3-fluorophenyl)ethanol could be oxidized to 3-fluoroacetophenone. Therefore, careful control of reaction conditions is paramount to favor the desired bromination over oxidation.

An alternative two-step approach involves the initial oxidation of 1-(3-fluorophenyl)ethanol to 3-fluoroacetophenone, followed by α-bromination of the ketone to yield 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906). Subsequent reduction of the α-bromoketone would then afford the target compound, this compound. This method can offer better control over the final product distribution.

| Precursor | Brominating Agent | Potential Products | Ref. |

| 1-(3-Fluorophenyl)ethanol | N-Bromosuccinimide (NBS) | This compound, 3-Fluoroacetophenone | mypat.inresearchgate.net |

| 3-Fluoroacetophenone | H2O2-HBr system | 2-Bromo-1-(3-fluorophenyl)ethan-1-one | organic-chemistry.org |

Radical Bromination Pathways

The selective bromination at the benzylic position of 1-(3-fluorophenyl)ethanol can be achieved through a free radical pathway. The benzylic C-H bond is weaker than other C-H bonds in the molecule, making it susceptible to abstraction by a bromine radical. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical induction. chemistrysteps.comwikipedia.org

The mechanism of this Wohl-Ziegler reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. wikipedia.org This radical then abstracts a benzylic hydrogen from 1-(3-fluorophenyl)ethanol, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of Br2, which is present in low concentrations, to yield the desired this compound and a new bromine radical, thus propagating the chain reaction. The low concentration of Br2 generated from the reaction of HBr with NBS helps to minimize competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com

| Substrate | Reagents | Key Features | Ref. |

| 1-(3-Fluorophenyl)ethanol | NBS, Radical Initiator (e.g., AIBN) | Selective for benzylic position, resonance-stabilized radical intermediate | chemistrysteps.comwikipedia.org |

Electrophilic Bromination Strategies

While radical bromination is generally preferred for introducing bromine at the benzylic position, electrophilic bromination is also a consideration, although more commonly applied to the aromatic ring. For the synthesis of this compound, direct electrophilic bromination of the side chain is not a primary route.

However, an indirect electrophilic approach involves the electrophilic addition of bromine to a styrene (B11656) precursor, such as 3-fluorostyrene. The reaction of an alkene with bromine typically proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion to give a dibromo derivative. chemguide.co.uk If the reaction is carried out in a nucleophilic solvent like water, a halohydrin can be formed. mypat.inorgsyn.org In the case of 3-fluorostyrene, reaction with NBS in aqueous dimethyl sulfoxide (B87167) (DMSO) could potentially lead to the formation of this compound. The regioselectivity of this reaction is governed by the Markovnikov rule, where the nucleophile (water) adds to the more substituted carbon of the bromonium ion, which is the benzylic position.

| Substrate | Reagents | Product | Key Features | Ref. |

| 3-Fluorostyrene | NBS, H2O/DMSO | This compound | Markovnikov addition, formation of a bromohydrin | mypat.inorgsyn.org |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound requires asymmetric methodologies. This can be achieved through the use of chiral auxiliaries or by employing organocatalysis.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor, such as 3-fluorophenylacetic acid.

For instance, the acid could be converted to a chiral ester or amide using a chiral alcohol or amine. Subsequent enolate formation and diastereoselective bromination would introduce the bromine atom with a specific stereochemistry. Finally, reduction of the carbonyl group and cleavage of the chiral auxiliary would yield the desired enantiomerically enriched this compound. Evans' oxazolidinone auxiliaries are well-known for their high diastereoselectivity in enolate alkylations and could be adapted for such a bromination. researchgate.net

| Auxiliary Type | General Approach | Potential Diastereoselectivity | Ref. |

| Evans' Oxazolidinones | Acylation with 3-fluorophenylacetyl chloride, enolization, and bromination | High | researchgate.netresearchgate.net |

| Camphorsultams | Similar to oxazolidinones, providing a rigid chiral environment | High | researchgate.net |

Organocatalytic Approaches for Enantioselective Bromination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In principle, an enantioselective bromination of a precursor to this compound could be achieved using a chiral organocatalyst.

A plausible strategy would involve the organocatalytic α-bromination of 3-fluoroacetophenone. Chiral amines, such as proline derivatives, can catalyze the enantioselective α-halogenation of ketones. researchgate.netrsc.orgnih.gov The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with an electrophilic bromine source like NBS. The chiral environment provided by the catalyst directs the approach of the brominating agent, leading to the formation of one enantiomer of 2-bromo-1-(3-fluorophenyl)ethan-1-one in excess. Subsequent stereoselective reduction of the ketone, for example with a chiral reducing agent, would then furnish the desired enantiomer of this compound.

| Catalyst Type | Substrate | Brominating Agent | Expected Intermediate | Ref. |

| Chiral Pyrrolidines | 3-Fluoroacetophenone | N-Bromosuccinimide (NBS) | Enantiomerically enriched 2-bromo-1-(3-fluorophenyl)ethan-1-one | researchgate.netrsc.org |

| Cinchona Alkaloids | 3-Fluoroacetophenone | N-Bromosuccinimide (NBS) | Enantiomerically enriched 2-bromo-1-(3-fluorophenyl)ethan-1-one | researchgate.net |

Biocatalytic Transformations and Kinetic Resolution Techniques

Biocatalysis offers an environmentally friendly and highly selective route to enantiopure alcohols like this compound. Enzymes, particularly dehydrogenases, are capable of reducing prochiral ketones with exceptional levels of stereoselectivity under mild reaction conditions. nih.gov

Kinetic resolution, another biocatalytic strategy, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While applicable, the more direct approach for this specific target is the asymmetric reduction of the ketone precursor.

The use of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants has been investigated for the asymmetric reduction of various 2-haloacetophenones. nih.gov These enzymes can produce either the (R) or (S) enantiomer of the corresponding alcohol with high enantiomeric excess (ee), depending on the specific mutant used and the substituents on the aromatic ring. nih.gov For instance, studies on structurally similar haloacetophenones show that specific mutants can yield halohydrins with over 99% ee. nih.gov This methodology is directly applicable to the synthesis of enantiopure this compound.

Synthesis via Reduction of Halogenated Ketones

The most direct pathway to this compound is through the reduction of the carbonyl group of 2-Bromo-1-(3-fluorophenyl)ethanone. The key challenge in this synthesis is controlling the stereochemistry to produce a single enantiomer of the alcohol.

Asymmetric Reduction of 2-Bromo-1-(3-fluorophenyl)ethanone Precursors

Asymmetric reduction utilizes chiral catalysts or reagents to stereoselectively reduce the ketone, yielding an optically active alcohol. Chiral boron-based reagents, such as those derived from borane (B79455) and chiral amino alcohols, have demonstrated high enantioselectivity in the reduction of various ketones, including halogenated ones. rsc.org Reagents like (−)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane) are known to effectively reduce α-fluoroalkyl ketones with high enantiomeric excess. researchgate.net

The choice of catalyst and reaction conditions is critical for achieving high yields and enantioselectivity. The fluorine substituent on the phenyl ring can influence the electronic properties of the ketone and, consequently, its interaction with the chiral catalyst. researchgate.net

Below is a table illustrating the performance of biocatalysts in the asymmetric reduction of related haloacetophenones, demonstrating the potential for synthesizing the target compound with high enantiopurity. nih.gov

| Substrate | Biocatalyst (TeSADH Mutant) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

| 2-chloro-4′-fluoroacetophenone | ΔP84/A85G | S | High | >99 |

| 2-chloro-4′-chloroacetophenone | P84S/I86A | R | Moderate | >99 |

| 2-chloro-4′-bromoacetophenone | P84S/I86A | R | High | >99 |

| 2-bromo-4′-chloroacetophenone | ΔP84/A85G | S | Moderate | >99 |

This data is based on analogous compounds to illustrate the efficacy of the biocatalytic method.

Chemoselective Reduction Methodologies

Chemoselectivity is crucial when reducing a molecule with multiple reducible functional groups. In the case of 2-Bromo-1-(3-fluorophenyl)ethanone, the primary goal is the selective reduction of the ketone carbonyl group without affecting the carbon-bromine bond.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation. These reagents are highly selective for carbonyls over other functional groups like halides. The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at mild temperatures. This ensures that the bromine atom remains intact while the ketone is efficiently converted to the desired secondary alcohol, yielding racemic this compound.

Novel and Sustainable Synthetic Pathways to this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Green chemistry principles and advanced manufacturing technologies like flow chemistry are being increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. Key aspects include:

Catalysis: Employing catalytic methods, especially biocatalysis, reduces the need for stoichiometric reagents, thereby minimizing waste. nih.gov Enzymes operate in aqueous media under mild conditions, further enhancing the green profile of the synthesis. nih.gov

Solvent Choice: The use of greener solvents, such as water or bio-based solvents, is a core principle. Biocatalytic reductions are often performed in aqueous buffer systems, which are environmentally benign. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reduction of 2-Bromo-1-(3-fluorophenyl)ethanone to the corresponding alcohol is an addition reaction with high atom economy.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability. mdpi.comuc.pt This technology is well-suited for the synthesis of this compound.

A continuous flow process would typically involve pumping a solution of the precursor, 2-Bromo-1-(3-fluorophenyl)ethanone, and a reducing agent through a reactor. The reactor could be a heated or cooled tube or a packed-bed column containing an immobilized catalyst (either chemical or biological). nih.gov

Advantages of Flow Chemistry for this Synthesis:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which minimizes risks associated with exothermic reactions or hazardous reagents. uc.pt

Precise Control: Temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to higher yields and purities. mdpi.com

Efficient Mixing: The high surface-area-to-volume ratio in microreactors ensures rapid and efficient mixing and heat transfer. uc.pt

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. uc.pt

While specific literature on the flow synthesis of this compound is not widely available, the technology has been successfully applied to a vast range of active pharmaceutical ingredients, demonstrating its feasibility and benefits for this type of chemical transformation. nih.govmdpi.com

Photochemical and Electrochemical Synthetic Routes

A comprehensive review of scientific literature and chemical databases indicates that dedicated research and detailed findings specifically describing the direct photochemical or electrochemical synthesis of this compound are not extensively documented. While the principles of photochemistry and electro-organic chemistry are widely applied to the synthesis of related molecular structures, such as halohydrins and α-bromo ketones, specific methodologies tailored to this compound have not been the subject of published research.

Electrochemical methods are commonly employed for the α-bromination of alkyl aryl ketones, which could serve as precursors to the target compound. cecri.res.in For instance, the general electrochemical bromination of acetophenone (B1666503) derivatives using hydrobromic acid in acetonitrile (B52724) has been demonstrated as an effective, catalyst-free method for producing α-bromo ketones. cecri.res.in This approach offers high selectivity for mono-brominated products. cecri.res.in However, this constitutes a synthesis of the precursor, 2-Bromo-1-(3-fluorophenyl)ethan-1-one, and not the final alcohol product via an electrochemical route. The subsequent reduction of the ketone to the alcohol would represent a separate synthetic step.

Similarly, photochemical reactions are utilized in various organic transformations. For example, photo-induced, transition-metal-free dehalogenation of aryl halides is a known process. nih.gov The free radical addition of HBr to alkenes in the presence of light to form "anti-Markovnikov" products is also a classic photochemical reaction. masterorganicchemistry.com These general principles, however, have not been specifically applied and documented for the direct synthesis of this compound from a precursor like 3-fluorostyrene.

Reaction Chemistry and Mechanistic Studies of 2 Bromo 1 3 Fluorophenyl Ethan 1 Ol

Nucleophilic Substitution Reactions at the Brominated Center

The carbon atom bonded to the bromine in 2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a secondary benzylic position, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. ucalgary.calibretexts.org

The secondary benzylic nature of the substrate allows for competition between SN1 and SN2 reaction mechanisms. quora.comchemistrysteps.com The stability of the potential secondary benzylic carbocation, which is resonance-stabilized by the phenyl ring, makes the SN1 pathway viable. chemistrysteps.com Conversely, the secondary nature of the carbon also allows for backside attack by a nucleophile, making the SN2 pathway possible. masterorganicchemistry.com

SN1 Pathway: This pathway is favored by conditions that promote the formation of a carbocation intermediate. These conditions typically include the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. libretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which would lead to a racemic mixture if the starting material were chiral. youtube.com

SN2 Pathway: This pathway is favored by strong, often anionic, nucleophiles and polar aprotic solvents (e.g., acetone, DMF). libretexts.org The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromine). masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

The following table summarizes the expected outcomes with various nucleophiles:

| Nucleophile | Reaction Conditions | Predominant Pathway | Expected Product |

|---|---|---|---|

| Hydroxide (OH⁻) | Polar aprotic solvent | SN2 | 1-(3-fluorophenyl)ethane-1,2-diol |

| Alkoxides (RO⁻) | Polar aprotic solvent | SN2 | 2-alkoxy-1-(3-fluorophenyl)ethan-1-ol |

| Cyanide (CN⁻) | Polar aprotic solvent | SN2 | 3-hydroxy-2-(3-fluorophenyl)propanenitrile |

| Water (H₂O) | Polar protic solvent | SN1 | 1-(3-fluorophenyl)ethane-1,2-diol |

| Alcohols (ROH) | Polar protic solvent | SN1 | 2-alkoxy-1-(3-fluorophenyl)ethan-1-ol |

In the presence of a base, this compound, which is a type of halohydrin, can undergo an intramolecular nucleophilic substitution reaction. chemistrysteps.comwikipedia.org The hydroxyl group is first deprotonated by the base to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction to form an epoxide. youtube.comyoutube.comchegg.com This reaction is a variation of the Williamson ether synthesis. wikipedia.org For the reaction to proceed efficiently, the hydroxyl and bromo groups should ideally be in an anti-periplanar conformation to allow for proper backside attack. chemistrysteps.com

The general reaction is as follows: this compound + Base → 2-(3-fluorophenyl)oxirane (B92744) + H-Base⁺ + Br⁻

The stereochemistry of the product is highly dependent on the reaction mechanism.

SN1 Reactions: If the reaction proceeds through an SN1 mechanism, the formation of a planar carbocation intermediate allows for the nucleophile to attack from either the top or bottom face with roughly equal probability. youtube.com This results in a loss of stereochemical information from the starting material, leading to a racemic or near-racemic mixture of products if the starting material is enantiomerically pure. youtube.com

SN2 Reactions: In contrast, the SN2 mechanism is stereospecific. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. youtube.com This is often referred to as a Walden inversion. If the starting material is a single enantiomer, the product will also be a single enantiomer, but with the opposite configuration at the reaction center.

Reactivity and Transformations of the Hydroxyl Group

The secondary benzylic alcohol functional group in this compound can undergo a variety of transformations, most notably oxidation, etherification, and esterification.

The secondary alcohol can be oxidized to the corresponding ketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906). Due to the benzylic nature of the alcohol, this oxidation is often readily achieved. rsc.org A variety of oxidizing agents can be employed for this transformation.

Jones Oxidation: A common and powerful method for oxidizing secondary alcohols to ketones is the Jones oxidation. wikipedia.orgsciencemadness.orgorganic-chemistry.org The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, typically provides high yields for this type of transformation. wikipedia.orgsciencemadness.orgorganic-chemistry.orgorganicchemistrytutor.comchemistrysteps.com The reaction proceeds through the formation of a chromate (B82759) ester, followed by elimination to yield the ketone. organic-chemistry.orgchemistrysteps.com

Other modern and milder methods for the oxidation of benzylic alcohols include the use of photocatalysts with molecular oxygen or other oxidants, which can offer greater functional group tolerance and more environmentally friendly conditions. organic-chemistry.orgrsc.org

The general oxidation reaction is: this compound + [Oxidizing Agent] → 2-Bromo-1-(3-fluorophenyl)ethan-1-one

Etherification: The hydroxyl group can be converted into an ether through several methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.combyjus.com

Alternatively, under acidic conditions, particularly with secondary benzylic alcohols that can form stable carbocations, cross-etherification with another alcohol can occur. rsc.orgresearchgate.netrsc.orgacs.org

Esterification: Esters can be formed from the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride). The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemistrysteps.comfiveable.meathabascau.camasterorganicchemistry.com This is an equilibrium process, and often an excess of the alcohol or removal of water is used to drive the reaction to completion. chemistrysteps.comathabascau.camasterorganicchemistry.com The reaction of the alcohol with a more reactive acyl chloride is generally faster and not reversible. chemguide.co.uk

The following table summarizes common reagents for these transformations:

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄, Acetone (Jones Reagent) | Ketone |

| Etherification (Williamson) | 1. NaH; 2. R-X (alkyl halide) | Ether |

| Esterification (Fischer) | R-COOH, H₂SO₄ (catalyst) | Ester |

| Esterification | R-COCl, Pyridine | Ester |

Dehydration and Elimination Reactions to Olefinic Products

The conversion of this compound to olefinic products, primarily styrene (B11656) derivatives, can be achieved through both acid-catalyzed dehydration and base-induced elimination reactions. The specific reaction pathway and resulting product distribution are influenced by the reaction conditions.

Under acidic conditions, the dehydration of this compound is expected to proceed via an E1 (elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at the benzylic position. This carbocation is stabilized by resonance with the phenyl ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from the adjacent carbon (the one bearing the bromine atom), leading to the formation of a double bond.

According to Zaitsev's rule, the major product of this elimination would be the more substituted, and therefore more stable, alkene. In this case, the expected major product is 1-bromo-3-fluorostyrene. The formation of the less substituted isomer, 2-(3-fluorophenyl)-1-bromoethene, would be the minor product. The stability of the conjugated system of the styrene derivative drives the reaction towards the formation of the aromatic alkene.

Base-induced elimination, on the other hand, typically follows an E2 (elimination, bimolecular) mechanism. A strong base, such as an alkoxide, would abstract a proton from the carbon adjacent to the bromine atom, while simultaneously the bromide ion departs and the double bond is formed in a concerted step. The regioselectivity of E2 reactions can be influenced by the steric bulk of the base. While Zaitsev's rule often predicts the major product, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Detailed research findings on the specific reaction conditions and product yields for the dehydration and elimination of this compound are summarized in the table below.

| Reaction Type | Reagents and Conditions | Major Olefinic Product | Minor Olefinic Product | Yield (%) | Reference |

| Acid-Catalyzed Dehydration | H₂SO₄, heat | 1-bromo-3-fluorostyrene | 2-(3-fluorophenyl)-1-bromoethene | Data not available | Theoretical |

| Base-Induced Elimination | NaOEt, EtOH, heat | 1-bromo-3-fluorostyrene | 2-(3-fluorophenyl)-1-bromoethene | Data not available | Theoretical |

Reactivity Pertaining to the Fluorophenyl Moiety

The 3-fluorophenyl group in this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of both the fluorine atom and the 2-bromo-1-hydroxyethyl side chain.

Electrophilic Aromatic Substitution

Fluorine is an ortho-, para-directing deactivator. The lone pairs on the fluorine atom can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions. However, due to its high electronegativity, fluorine also exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene (B151609).

The 2-bromo-1-hydroxyethyl side chain is generally considered to be an electron-withdrawing and deactivating group due to the electronegativity of the oxygen and bromine atoms. Such deactivating groups are typically meta-directors.

When both an ortho-, para-director and a meta-director are present on a benzene ring, their directing effects can be either cooperative or conflicting. In the case of this compound, the fluorine is at the meta-position relative to the side chain. The fluorine directs incoming electrophiles to its ortho and para positions (positions 2, 4, and 6 relative to the side chain). The 2-bromo-1-hydroxyethyl group directs to its meta positions (positions 3 and 5 relative to the side chain). Therefore, the directing effects are complex and the final product distribution will depend on the specific electrophile and reaction conditions. However, it is likely that the positions ortho and para to the fluorine that are not sterically hindered will be favored.

Detailed research on specific electrophilic aromatic substitution reactions of this compound is necessary to definitively determine the product distribution.

| Electrophilic Reaction | Reagents | Major Product(s) | Minor Product(s) | Yield (%) | Reference |

| Nitration | HNO₃, H₂SO₄ | Data not available | Data not available | Data not available | Theoretical |

| Halogenation | Br₂, FeBr₃ | Data not available | Data not available | Data not available | Theoretical |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Data not available | Data not available | Data not available | Theoretical |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Data not available | Data not available | Data not available | Theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.